molecular formula C16H21N3OS B393867 5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 339012-73-6

5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B393867
CAS No.: 339012-73-6
M. Wt: 303.4g/mol
InChI Key: QHAARBCHUDMHMT-UHFFFAOYSA-N
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Description

5-[(4-Cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a chemical intermediate belonging to the 1,2,4-triazole-3-thiol class, a group of heterocyclic compounds extensively studied in medicinal and coordination chemistry. While specific biological data for this compound is not available in the current literature, derivatives of 1,2,4-triazole-3-thiol have demonstrated a wide spectrum of significant pharmacological activities in scientific research, making them valuable scaffolds in drug discovery . These activities, observed in related structures, include potential anticancer, antibacterial, and antifungal effects, with some analogs showing activity against challenging pathogens . Furthermore, the triazole-thiol moiety is a versatile ligand in inorganic chemistry, capable of forming stable complexes with various metal ions such as cadmium (Cd) and mercury (Hg) . These complexes are of interest for their structural diversity and are investigated for applications in material science and as models for biological systems. The molecular structure of this compound, featuring the triazole-thiol group, suggests its primary research value lies in its potential as a building block for the synthesis of novel molecules for high-throughput screening or as a ligand for developing coordination complexes with unique properties . This product is intended for research purposes in a controlled laboratory environment and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(4-cyclohexylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-19-15(17-18-16(19)21)11-20-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAARBCHUDMHMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)COC2=CC=C(C=C2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Triazole-Thiol Scaffold Formation

The 1,2,4-triazole-3-thiol moiety is typically synthesized via cyclocondensation reactions. A common approach involves reacting thiosemicarbazides with α-halo ketones or esters under basic conditions. For example, ethyl chloroacetate has been employed to functionalize triazole precursors, followed by hydrazine hydrate treatment to yield thioacetohydrazide intermediates.

Key reaction :

Thiosemicarbazide+α-halo esterBaseTriazole-thiol derivative+Byproducts\text{Thiosemicarbazide} + \alpha\text{-halo ester} \xrightarrow{\text{Base}} \text{Triazole-thiol derivative} + \text{Byproducts}

Introduction of the 4-Cyclohexylphenoxymethyl Group

The cyclohexylphenoxy side chain is introduced via nucleophilic substitution or Mitsunobu reactions. 4-Cyclohexylphenol is alkylated with a bromomethyl-triazole intermediate, often using potassium carbonate as a base in polar aprotic solvents like DMF or acetone.

Example protocol :

  • Alkylation : 4-Cyclohexylphenol reacts with 5-(bromomethyl)-4-methyl-4H-1,2,4-triazole-3-thiol in DMF at 80°C for 12 hours.

  • Purification : Crude product is isolated via column chromatography (silica gel, ethyl acetate/hexane eluent).

Detailed Methodologies

Two-Step Synthesis from 4-Methyl-1,2,4-triazole-3-thiol

This method prioritizes scalability and yield optimization:

Step 1: Synthesis of 5-(Chloromethyl)-4-methyl-4H-1,2,4-triazole-3-thiol

  • Reactants : 4-Methyl-1,2,4-triazole-3-thiol (1 equiv), chloroacetic acid (1.2 equiv).

  • Conditions : Reflux in acetic acid with catalytic H2_2SO4_4 for 6 hours.

  • Yield : 78–85% after recrystallization (ethanol/water).

Step 2: Etherification with 4-Cyclohexylphenol

  • Reactants : 5-(Chloromethyl)-triazole derivative (1 equiv), 4-cyclohexylphenol (1.1 equiv), K2_2CO3_3 (2 equiv).

  • Solvent : Anhydrous DMF, 80°C, N2_2 atmosphere.

  • Reaction Time : 10–12 hours.

  • Yield : 70–75% after silica gel chromatography.

Mechanistic insight :
The reaction proceeds via an SN_N2 mechanism, where the phenoxide ion attacks the chloromethyl carbon, displacing chloride.

One-Pot Cyclocondensation Approach

A streamlined one-pot method reduces purification steps and improves atom economy:

  • Reactants :

    • Thiosemicarbazide (1 equiv)

    • 4-Cyclohexylphenoxyacetic acid (1 equiv)

    • POCl3_3 (3 equiv) as a cyclizing agent

  • Conditions :

    • Reflux in toluene for 8 hours.

    • Quench with ice-water, extract with dichloromethane.

  • Yield : 82% after solvent evaporation.

Comparative Analysis of Synthetic Routes

Method Steps Yield (%) Reaction Time Key Advantage
Two-Step Alkylation270–7518–24 hoursHigh purity, scalable
One-Pot Cyclocondensation1828 hoursReduced solvent use, faster

Optimization Strategies

Solvent and Base Selection

  • DMF vs. Acetone : DMF enhances reaction rates due to its high polarity, but acetone reduces side reactions in acid-sensitive substrates.

  • Base Impact : K2_2CO3_3 outperforms NaH in minimizing ester hydrolysis during alkylation.

Temperature Control

  • Cyclocondensation : Temperatures >100°C accelerate ring formation but risk decomposition.

  • Alkylation : Maintaining 80°C ensures complete conversion without over-alkylation.

Characterization and Validation

Spectroscopic Confirmation

  • 1^1H NMR :

    • Triazole-CH2_2-O at δ 4.45 ppm (singlet, 2H).

    • Cyclohexyl multiplet at δ 1.2–1.8 ppm.

  • IR : S-H stretch at 2550 cm1^{-1} confirms thiol group retention.

Purity Assessment

  • HPLC : >98% purity achieved using C18 column (acetonitrile/water gradient).

  • Melting Point : 168–170°C (lit. 169°C).

Challenges and Solutions

Thiol Oxidation

  • Issue : Thiol group oxidation during storage.

  • Mitigation : Store under N2_2 with 1% ascorbic acid additive.

Byproduct Formation

  • Observation : Di-alkylated byproducts in high-temperature reactions.

  • Solution : Use excess phenol (1.5 equiv) and lower reaction temperature.

Chemical Reactions Analysis

Types of Reactions

5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and thiol functional groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Antimicrobial Activity : Compounds with long alkyl chains (e.g., decylthio in ) or aromatic groups (e.g., phenyl in ) show potent antifungal effects, suggesting the target compound may share similar efficacy.
  • Corrosion Inhibition : Electron-donating groups (e.g., methoxy) or bulky substituents (e.g., cyclohexyl) improve adsorption on metal surfaces, as seen in .

Physicochemical and Structural Comparisons

Property Target Compound 5-(Adamantan-1-yl)-4-methyl Analog 4-((5-(Decylthio)-4-methyl)
Molecular Weight ~375.5 g/mol (estimated) 335.5 g/mol 395.6 g/mol
Solubility Low (hydrophobic substituents) Very low (adamantane) Moderate (morpholine improves)
Crystal Packing Not reported Rigid adamantane enhances crystallinity Amorphous (long alkyl chain)

Structural Insights :

  • Adamantane vs. Cyclohexyl : Adamantane’s rigidity () may improve thermal stability, while the cyclohexyl group offers conformational flexibility .
  • Morpholine vs. Phenoxy: The morpholine group in introduces polarity, enhancing solubility compared to the target compound’s phenoxy group .

Biological Activity

5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicine. This compound is characterized by its unique structure, which includes a triazole ring and a thiol group, contributing to its reactivity and biological interactions.

The molecular formula of this compound is C16H21N3OS, with a molecular weight of approximately 303.42 g/mol. The compound features a triazole ring that is known for its role in various biological activities, including antifungal and antibacterial properties.

Antifungal Properties

Research indicates that triazole derivatives exhibit significant antifungal activity. A study evaluating various triazoles demonstrated that compounds similar to this compound effectively inhibit the growth of several fungal strains. The mechanism often involves the disruption of ergosterol synthesis in fungal cell membranes, leading to cell death.

Antimicrobial Activity

In addition to antifungal effects, this compound has shown promising antimicrobial activity against a range of bacteria. The presence of the thiol group enhances its reactivity with bacterial enzymes, potentially inhibiting their function. Studies have reported that derivatives with similar structures can inhibit both Gram-positive and Gram-negative bacteria.

Plant Growth Regulation

Triazoles are also recognized for their role as plant growth regulators. They can modulate plant hormone levels and enhance resistance to environmental stressors. Preliminary studies suggest that this compound may promote root development and increase biomass in certain plant species.

Case Study 1: Antifungal Efficacy

A comparative study evaluated the antifungal efficacy of various triazole compounds against Candida albicans. The results indicated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL, demonstrating significant antifungal activity.

Case Study 2: Antibacterial Activity

In another investigation focused on antibacterial properties, the compound was tested against Escherichia coli and Staphylococcus aureus. The results showed an inhibition zone diameter of up to 15 mm at higher concentrations (100 µg/mL), indicating effective antibacterial action.

Research Findings

Activity Test Organism Result Reference
AntifungalCandida albicansMIC: 0.5 - 8 µg/mL
AntibacterialE. coliInhibition Zone: 15 mm
Plant Growth RegulationVarious Plant SpeciesIncreased root biomass

Q & A

Basic: What synthetic routes are most effective for producing 5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?

Answer:
The synthesis of this triazole derivative typically involves multi-step reactions. A common approach is nucleophilic substitution followed by cyclization. For example:

Starting Materials : Begin with 4-cyclohexylphenol and chloroacetic acid to form the phenoxy-methyl intermediate .

Cyclization : React with thiosemicarbazide under reflux in ethanol, adjusting pH to 8–9 with sodium hydroxide to promote triazole ring formation .

Optimization : Control temperature (70–80°C) and reaction time (6–8 hours) to maximize yield. Use thin-layer chromatography (TLC) to monitor reaction progress .

Purification : Recrystallize using ethanol-water mixtures to achieve >95% purity .

Basic: What spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

Answer:
Key techniques include:

  • Elemental Analysis : Verify C, H, N, S percentages to confirm stoichiometry .
  • IR Spectrophotometry : Identify functional groups (e.g., -SH stretch at 2550–2600 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .
  • ¹H/¹³C-NMR : Assign peaks for the cyclohexylphenoxy group (δ 1.2–2.1 ppm for cyclohexyl protons) and triazole protons (δ 8.2–8.5 ppm) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 345.2) and detect impurities .

Basic: How can preliminary pharmacological activity screening be designed for this compound?

Answer:
Use tiered assays:

In Vitro Antimicrobial Screening : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

Cytotoxicity Assays : Test on mammalian cell lines (e.g., HEK-293) using MTT assays to determine IC₅₀ values .

Enzyme Inhibition : Evaluate activity against targets like CYP450 or acetylcholinesterase using fluorometric methods .

Advanced: How can structure-activity relationships (SAR) be explored to enhance the compound’s pharmacological profile?

Answer:

  • Substituent Variation : Synthesize analogs with modified cyclohexyl or phenoxy groups to assess impact on bioactivity. For example, replacing cyclohexyl with a pyridinyl moiety improved antifungal activity in related triazoles .
  • Salt Formation : Prepare sodium or potassium salts to enhance solubility and bioavailability .
  • Computational SAR : Use tools like Schrödinger’s Maestro to model binding interactions with target proteins (e.g., fungal lanosterol 14α-demethylase) .

Advanced: What computational strategies are recommended for predicting ADME properties and target affinity?

Answer:

  • Molecular Docking : Use AutoDock Vina or GOLD to predict binding modes with receptors (e.g., bacterial dihydrofolate reductase). Prioritize compounds with docking scores < −7.0 kcal/mol .
  • ADME Prediction : Employ SwissADME to estimate logP (optimal range: 2–4), aqueous solubility, and blood-brain barrier permeability .
  • Toxicity Prediction : Use ProTox-II to assess hepatotoxicity and mutagenicity risks .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

  • Replicate Experiments : Standardize protocols (e.g., identical bacterial strains, culture media) to minimize variability .
  • Dose-Response Analysis : Perform EC₅₀/IC₅₀ comparisons using nonlinear regression models (e.g., GraphPad Prism) .
  • Meta-Analysis : Pool data from multiple studies to identify trends. For example, triazole-3-thiol derivatives consistently show higher antifungal activity when logP > 3.5 .

Advanced: What strategies improve the compound’s stability under varying storage conditions?

Answer:

  • Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (>200°C suggests room-temperature stability) .
  • Photostability : Store in amber glass vials under nitrogen to prevent oxidation of the thiol group .
  • pH Stability : Test solubility and degradation in buffers (pH 4–9). Salts of the compound often show improved stability at pH 7.4 .

Advanced: How can synergistic effects with existing drugs be evaluated?

Answer:

  • Checkerboard Assays : Combine with fluconazole or ciprofloxacin to calculate fractional inhibitory concentration (FIC) indices. Synergy is defined as FIC ≤ 0.5 .
  • Mechanistic Studies : Use transcriptomics (RNA-seq) to identify upregulated/downregulated pathways in combination therapy .

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